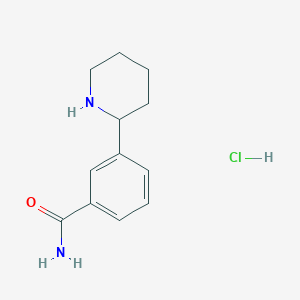

3-(Piperidin-2-yl)benzamide hydrochloride

Description

Historical Trajectories of Piperidine-Benzamide Core Structures in Medicinal Chemistry

The academic and industrial interest in molecules containing piperidine (B6355638) and benzamide (B126) motifs is built on a long history of successful drug discovery and development. These two structural fragments are considered "privileged structures" because they are capable of binding to a wide variety of biological targets with high affinity, leading to diverse pharmacological activities. nih.gov

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in modern pharmaceuticals. mdpi.comencyclopedia.pub Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, allowing for the precise three-dimensional orientation of substituents to optimize interactions with biological targets. researchgate.net Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptors and enzymes. Historically, piperidine derivatives have been central to the development of numerous classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. encyclopedia.pub

The benzamide moiety is another cornerstone of medicinal chemistry. Its structure, featuring an amide group attached to a benzene (B151609) ring, provides a rigid framework with hydrogen bond donor and acceptor capabilities. This allows benzamide-containing molecules to participate in specific and strong interactions with protein targets. researchgate.net The simple benzamide structure has been elaborated upon to create a vast library of biologically active compounds. A notable example is the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, where the benzamide core often mimics the nicotinamide (B372718) portion of the NAD+ cofactor, enabling potent enzyme inhibition. stjohns.edunih.gov Research has also established the role of benzamide derivatives as antiprion agents, antitumor therapeutics, and radiosensitizers. nih.govnih.gov

The combination of these two privileged structures into a single piperidine-benzamide core has led to the exploration of novel chemical space and the development of compounds with unique and potent biological activities.

Rationale for Contemporary Research on 3-(Piperidin-2-yl)benzamide Hydrochloride

Contemporary research into specific isomers like this compound is driven by the principles of structure-activity relationship (SAR) studies and the quest for novel intellectual property. While many existing compounds feature substitution at the 3- or 4-position of the piperidine ring, the 2-position isomer offers a distinct spatial arrangement of the functional groups, which can lead to different biological outcomes.

The primary rationale for investigating this specific compound includes:

Exploration of Novel Chemical Space: Synthesizing and testing less common isomers is a fundamental strategy in medicinal chemistry to discover compounds with improved potency, selectivity, or pharmacokinetic properties. The unique connectivity of the 2-substituted piperidine ring presents a different vector for the benzamide group compared to its 3- and 4-substituted counterparts, potentially allowing it to access binding pockets or interact with targets in a novel manner.

Targeting Enzyme Active Sites: The structural similarity of the benzamide portion of the molecule to nicotinamide suggests a strong rationale for its investigation as an enzyme inhibitor. A key area of interest is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. stjohns.edu The prototypical PARP inhibitor, 3-aminobenzamide, establishes the importance of the 3-substituted benzamide scaffold for this activity. nih.govnih.gov Researchers synthesize derivatives like 3-(Piperidin-2-yl)benzamide to explore how different substituents at the 3-position can enhance binding affinity and selectivity for various PARP isoforms.

Conformational Rigidity and Chirality: The attachment at the 2-position of the piperidine ring introduces a chiral center. The synthesis and separation of the individual (R) and (S) enantiomers allow for detailed studies into how stereochemistry affects biological activity. This can lead to the identification of a eutomer—the more potent enantiomer—resulting in a more selective drug candidate with a potentially better therapeutic index.

Overview of Key Academic Research Domains for this compound

Based on the known activities of its core scaffolds and related molecules, this compound is being investigated in several key academic research domains.

Oncology: This is a primary focus area, largely due to the potential for PARP inhibition. PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways (e.g., those with BRCA1/2 mutations). Research in this domain focuses on quantifying the inhibitory activity of compounds against PARP enzymes and evaluating their cytotoxic effects on cancer cell lines. Another relevant pathway in oncology is the activation of Hypoxia-Inducible Factor 1 (HIF-1), where certain N-(piperidin-4-yl)benzamide derivatives have shown activity. nih.gov

Table 1: Inhibitory Activity of Selected Benzamide Derivatives in Oncology Research This table presents data for related benzamide compounds to illustrate the therapeutic potential of the scaffold.

| Compound | Target/Assay | Measured Activity (IC50) | Reference |

|---|---|---|---|

| Compound 10b (diaryl ether benzamide derivative) | HepG2 cell proliferation | 0.12 µM | nih.gov |

| Compound 10j (diaryl ether benzamide derivative) | HepG2 cell proliferation | 0.13 µM | nih.gov |

| 3-Aminobenzamide | PARP Activity | ~30 µM | nih.govnih.gov |

Neuroscience: The piperidine nucleus is a well-established component of many centrally acting agents. nih.gov Therefore, derivatives of this compound are logical candidates for screening against neurological targets. Research domains include neurodegenerative diseases and psychiatric disorders, where enzymes and receptors targeted by benzamide and piperidine structures are implicated.

Infectious Diseases: Both piperidine and benzamide derivatives have been reported to possess antimicrobial and antiparasitic activities. researchgate.nettsijournals.com Research in this area involves screening the compound against various strains of bacteria, fungi, and parasites to determine its spectrum of activity and mechanism of action. cyberleninka.ru The ability to synthesize a wide range of derivatives from the core scaffold allows for the optimization of antimicrobial potency.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJJTIFKCSHSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 3 Piperidin 2 Yl Benzamide Hydrochloride

Stereocontrolled Synthetic Approaches to 3-(Piperidin-2-yl)benzamide Hydrochloride Enantiomers

The development of stereocontrolled synthetic routes to access enantiomerically pure 3-substituted piperidines, such as the enantiomers of this compound, is a significant area of research. Traditional methods often involve lengthy syntheses and rely on stoichiometric chiral building blocks or resolution techniques to achieve the desired stereochemistry. nih.gov

One innovative approach involves a three-step process:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation.

A subsequent reduction step.

This method provides access to a wide array of enantioenriched 3-piperidines. nih.govacs.org Another strategy focuses on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a related piperidine (B6355638) derivative. This method utilizes commercially available D-phenylglycinol and delta-valerolactone. researchgate.net The choice of protecting group for the hydroxyl function during the alkylation process significantly influences the diastereomeric excess of the product. researchgate.net For instance, alkylating the unprotected hydroxyl intermediate with s-BuLi yields a single isomer, while the protected version results in a mixture of diastereomers that can be separated by flash chromatography. researchgate.net

Palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones offers a modular and stereocontrolled route to 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.org This method allows for the formal α-hydroxylation of lactams and is compatible with both primary and secondary amines, yielding products with high diastereoselectivity. nih.govrsc.org

Development of Novel Catalytic Systems for this compound Synthesis

Recent advancements have focused on creating novel catalytic systems to improve the efficiency and selectivity of piperidine synthesis. A notable development is the use of a rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.org This reaction, involving aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate, produces 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.org These intermediates can then be reduced to the corresponding enantioenriched 3-piperidines. organic-chemistry.org

Other catalytic systems that have been explored for the synthesis of substituted piperidines include:

Gold-catalyzed annulation: This method allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Palladium(II)-catalyzed 1,3-chirality transition: This has been used for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com

Copper-catalyzed one-pot coupling: This approach is used for preparing endo-yne-tetrahydroisoquinolines. ajchem-a.com

Nanomagnetite (Fe3O4): This has been used as a catalyst for the synthesis of substituted naphthalene-2-ol analogs under ultrasound irradiation. ajchem-a.com

Rhodium(I) complex with a ferrocene (B1249389) ligand: This has been used in the stereoselective hydrogenation of unsaturated substituted piperidinones. nih.gov

These catalytic systems offer various advantages, including high efficiency, stereoselectivity, and the ability to be regenerated and recycled. ajchem-a.com

Green Chemistry Principles in Scalable Research Synthesis of this compound

Applying green chemistry principles to the synthesis of piperidine derivatives is crucial for developing environmentally friendly and economically viable processes. researchgate.net One approach involves using boric acid as a catalyst for amide bond formation, which generates water as the only byproduct. walisongo.ac.id This method, while having a longer reaction time, is considered greener than traditional methods that use acid chlorides or coupling reagents. walisongo.ac.id

Other green chemistry approaches include:

Solvent-free reactions. ajchem-a.com

Use of non-toxic catalysts. ajchem-a.com

Water-initiated processes. ajchem-a.com

Microwave-assisted synthesis. researchgate.net

An efficient, green approach to synthesizing N-substituted piperidones has been developed, which offers significant advantages over the classical Dieckman approach. nih.govresearchgate.net This methodology has been applied to the synthesis of key starting materials for various pharmaceutical agents. nih.govresearchgate.net The use of ionic liquid-supported nano-metal catalysts also presents a green and efficient method for preparing benzamidine (B55565) derivatives from benzonitrile (B105546) raw materials. google.com

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the need to explore structure-activity relationships and develop new therapeutic agents.

Strategic Modifications of the Benzamide (B126) Moiety

Modifications to the benzamide portion of the molecule can significantly impact its biological activity. For example, a series of N-substituted benzamide derivatives have been designed based on the structure of Entinostat (MS-275), a known antitumor agent. researchgate.net These modifications often involve introducing different substituents onto the phenyl ring of the benzamide. tsijournals.com

Another strategy involves replacing the benzamide with other functional groups or linking it to different heterocyclic systems. For instance, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized. mdpi.com The synthesis of these compounds typically involves multi-step reaction sequences, including esterification, cyanation, cyclization, and aminolysis. mdpi.com

Table 1: Examples of Benzamide Moiety Modifications

| Modification Strategy | Resulting Compound Type | Reference |

|---|---|---|

| N-substitution based on Entinostat | N-Substituted Benzamides | researchgate.net |

| Introduction of substituents on the phenyl ring | Substituted Benzamides | tsijournals.com |

| Replacement with pyridine-linked 1,2,4-oxadiazole | Benzamides with Heterocyclic Substituents | mdpi.com |

| Development of 3-(benzylsulfonamido)benzamides | SIRT2 Inhibitors | nih.gov |

| Synthesis of benzamides bearing piperidine groups | Hedgehog Signaling Pathway Inhibitors | nih.gov |

Functionalization of the Piperidine Ring System

Functionalization of the piperidine ring is a key strategy for creating diverse analogues. researchgate.net This can be achieved through various synthetic approaches, including the formation of the piperidine ring itself or the modification of a pre-existing ring. nih.govmdpi.com

Site-selective C-H functionalization of the piperidine ring can be controlled by the choice of catalyst and protecting group on the nitrogen atom. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertions can generate 2-substituted or 4-substituted analogues depending on the reaction conditions. nih.govresearchgate.net The 3-substituted analogues can be prepared indirectly through cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govresearchgate.net

Other methods for piperidine ring functionalization include:

Intramolecular cyclization: This can be achieved through various methods such as asymmetric synthesis, metal-catalyzed cyclization, and aza-Michael reactions. mdpi.com

Hydrogenation/Reduction: This is a common method for obtaining piperidines from pyridines, often using transition metal catalysts under harsh conditions. nih.gov

[5 + 1] Annulation: This method, catalyzed by iridium(III), allows for the stereoselective synthesis of substituted piperidines. nih.gov

Table 2: Methods for Piperidine Ring Functionalization

| Functionalization Method | Description | Reference |

|---|---|---|

| Site-Selective C-H Functionalization | Catalyst and protecting group controlled C-H insertion at C2, C3, or C4. | nih.govresearchgate.net |

| Intramolecular Cyclization | Ring closure via asymmetric synthesis, metal catalysis, or aza-Michael reactions. | mdpi.com |

| Hydrogenation/Reduction | Conversion of pyridines to piperidines using metal catalysts. | nih.gov |

| [5 + 1] Annulation | Iridium(III)-catalyzed stereoselective synthesis. | nih.gov |

Exploration of Linker Chemistry in Analogues

The linker connecting the benzamide and piperidine moieties can be modified to influence the compound's properties. In the context of antibody-drug conjugates (ADCs), the linker plays a crucial role in the stability and release of the cytotoxic drug. nih.gov Linker chemistry often involves connecting functional groups on the antibody (like lysine (B10760008) or cysteine) to the drug molecule. nih.gov

In the synthesis of novel NLRP3 inhibitors, the carbon chain linker used to conjugate a 2-chlorobenzene moiety to the piperidine ring was modulated. mdpi.comnih.gov It was found that an acetamide (B32628) bridge maintained anti-pyroptotic activity, while shorter linkers or the removal of the carbonyl group led to inactive compounds. mdpi.comnih.gov The synthesis of a 3-piperidin-3-yl-N-[2-(pyridin-2-ylthio)ethyl]benzamide derivative highlights the exploration of different linker structures.

The synthesis of polycyclic piperidine scaffolds often involves strategies where the piperidine ring is formed as part of a larger, more complex structure. digitellinc.com These methods can include Grubbs metathesis to form piperidines with conjugated dienes for subsequent Diels-Alder cycloadditions or Pauson-Khand cyclocarbonylation reactions to access polycyclic piperidines in a single step. digitellinc.com

Prodrug and Bioprecursor Research for this compound

The primary goal of a prodrug is to undergo a predictable and efficient conversion to the active parent drug in vivo, typically through enzymatic or chemical hydrolysis. The design of such derivatives for 3-(Piperidin-2-yl)benzamide would involve masking one or both of its key functional groups with a promoiety that is cleaved under physiological conditions.

Potential Prodrug Strategies for the Piperidine Moiety:

The secondary amine of the piperidine ring is a prime target for derivatization. N-acylation is a common and effective strategy to create amide-based prodrugs of amine-containing drugs. nih.gov These N-acyl derivatives are generally more lipophilic than the parent amine, which can enhance membrane permeability. In the body, these amides can be hydrolyzed by amidases to release the active drug.

Another approach involves the formation of N-acyloxyalkoxycarbonyl or N-alkoxycarbonyl derivatives. These prodrugs can be designed to have varying rates of hydrolysis, allowing for controlled release of the parent compound. The choice of the acyl or alkoxycarbonyl group can significantly influence the physicochemical properties and the rate of bioactivation of the prodrug.

Potential Prodrug Strategies for the Benzamide Moiety:

While the primary amide of the benzamide group is generally more stable than an ester, it can also be a target for prodrug design. One hypothetical approach could involve the creation of N-acyl or N-aminoacyl derivatives of the benzamide nitrogen. These modifications could alter the compound's solubility and transport characteristics. For instance, derivatization with an amino acid could potentially target amino acid transporters in the gastrointestinal tract or at the blood-brain barrier.

A bioprecursor strategy could involve a modification of the benzamide ring itself, for instance, through the introduction of a substituent that is metabolically converted to the final benzamide structure. However, such an approach would require more extensive synthetic and metabolic investigation.

Enzymatic Activation:

The in vivo conversion of these hypothetical prodrugs would rely on the activity of various enzymes. Esterases are ubiquitous in the body and are a common target for the activation of ester-based prodrugs. scirp.org Similarly, amidases, including carboxylesterases with amidase activity, could facilitate the hydrolysis of N-acyl derivatives of the piperidine nitrogen. nih.gov The design of the promoiety can be tailored to be a substrate for specific enzymes that are abundant in the target tissue or organ, thereby achieving a degree of site-selective drug release.

Below is a table of hypothetical prodrugs of 3-(Piperidin-2-yl)benzamide, illustrating potential chemical modifications and their rationale.

| Prodrug Derivative | Target Moiety | Promoieties | Potential Activation Mechanism | Rationale for Modification |

| N-acetyl-3-(piperidin-2-yl)benzamide | Piperidine Nitrogen | Acetyl group | Amidases/Esterases | Increased lipophilicity, potential for controlled release. |

| N-pivaloyl-3-(piperidin-2-yl)benzamide | Piperidine Nitrogen | Pivaloyl group | Amidases/Esterases | Steric hindrance may slow hydrolysis, leading to prolonged release. |

| N-glycyl-3-(piperidin-2-yl)benzamide | Piperidine Nitrogen | Glycine | Peptidases | Potential to target peptide transporters (e.g., PEPT1) for improved absorption. |

| 3-(1-(Ethoxycarbonyl)piperidin-2-yl)benzamide | Piperidine Nitrogen | Ethoxycarbonyl group | Carboxylesterases | Bioreversible modification to enhance permeability. |

| N'-(L-leucyl)-3-(piperidin-2-yl)benzamide | Benzamide Nitrogen | L-leucine | Amidases/Peptidases | Increased water solubility and potential for transporter-mediated uptake. |

It is important to note that the successful development of a prodrug requires a careful balance between stability at physiological pH, efficient enzymatic conversion, and a favorable safety profile of the released promoiety. acs.org Extensive in vitro and in vivo studies would be necessary to validate these hypothetical strategies for this compound.

Preclinical Pharmacological Characterization and Mechanistic Elucidation of 3 Piperidin 2 Yl Benzamide Hydrochloride

In Vitro Receptor Binding and Functional Assays

No publicly available data exists for the in vitro receptor binding profile or functional activity of 3-(Piperidin-2-yl)benzamide hydrochloride.

Identification and Characterization of Specific Molecular Targets

Specific molecular targets for this compound have not been identified or characterized in the available scientific literature.

Agonist, Antagonist, and Modulator Activity Profiling

There is no information available to profile the activity of this compound as an agonist, antagonist, or modulator at any known biological target.

Enzyme Inhibition Kinetics

No studies detailing the enzyme inhibition kinetics of this compound are present in the public domain.

Cellular and Subcellular Mechanistic Investigations

There is a lack of research on the cellular and subcellular mechanisms of action for this compound.

Modulation of Intracellular Signaling Pathways

Information regarding the modulation of any intracellular signaling pathways by this compound is not available.

Gene Expression and Proteomic Alterations

There are no published studies on the effects of this compound on gene expression or proteomic profiles.

Cellular Effects in Defined Biological Systems (e.g., apoptosis induction in research cell lines, not therapeutic outcome)

No publicly available data was found for this compound.

In Vivo Preclinical Studies in Animal Models (Mechanistic and Pharmacodynamic Focus)

No publicly available data was found for this compound.

No publicly available data was found for this compound.

No publicly available data was found for this compound.

No publicly available data was found for this compound.

Investigational Metabolism and Pharmacokinetics in Preclinical Systems

No publicly available data was found for this compound.

No publicly available data was found for this compound.

Metabolite Identification and Elucidation of Biotransformation Pathways

Comprehensive searches of scientific literature and preclinical research databases did not yield specific data on the metabolite identification or the elucidation of biotransformation pathways for this compound in any non-human species. While general metabolic pathways for compounds containing piperidine (B6355638) and benzamide (B126) moieties have been documented, including hydroxylation, N-dealkylation, and amide hydrolysis, no studies have been published that specifically characterize the metabolites of this compound. Therefore, the specific enzymatic processes and resultant metabolic products remain uncharacterized.

Preclinical Absorption, Distribution, and Excretion Studies (Non-human)

There is currently no publicly available data from preclinical studies in non-human subjects detailing the absorption, distribution, and excretion (ADME) of this compound. Key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, and routes and rates of elimination have not been reported in the scientific literature. Consequently, a detailed profile of its disposition in animal models cannot be provided at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Piperidin 2 Yl Benzamide Hydrochloride Analogues

Identification of Key Pharmacophoric Elements

A pharmacophore model for 3-(Piperidin-2-yl)benzamide hydrochloride analogues has not been explicitly defined in the available literature. Generally, for a molecule of this nature, key pharmacophoric features would likely include:

A hydrogen bond donor: The amide N-H group and the piperidine (B6355638) N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen.

An aromatic ring: The benzene (B151609) ring, capable of π-π stacking or hydrophobic interactions.

A basic nitrogen center: The piperidine nitrogen, which would be protonated at physiological pH, allowing for potential ionic interactions.

A hydrophobic aliphatic moiety: The piperidine ring.

Without experimental data from a series of analogues, the relative importance of these features and their optimal spatial arrangement for a specific biological target remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. While QSAR models have been developed for various classes of benzamides and piperidine derivatives, no specific QSAR studies for 3-(Piperidin-2-yl)benzamide analogues were found. nih.gov The development of a robust QSAR model requires a dataset of compounds with a range of structural modifications and their corresponding biological activities. The absence of such a dataset for this specific scaffold precludes any QSAR analysis.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are crucial strategies in modern drug discovery. SBDD relies on the known three-dimensional structure of a biological target to design ligands with high affinity and selectivity. LBDD, on the other hand, is employed when the target structure is unknown and uses the information from a set of active ligands to develop a pharmacophore model or a QSAR equation.

The public domain lacks information on a specific biological target for this compound and its analogues. Without a known target and its crystal structure, SBDD is not feasible. Similarly, the lack of a sufficient number of active analogues prevents the application of LBDD methodologies.

Analysis of Ligand Efficiency and Lipophilic Efficiency

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of compounds. LE relates the potency of a compound to its size (heavy atom count), while LLE connects potency to lipophilicity (logP or logD). These metrics help in optimizing lead compounds by maximizing potency while maintaining drug-like properties.

To calculate LE and LLE, data on the biological potency (e.g., IC50, Ki) and physicochemical properties (heavy atom count, logP) of a series of compounds are required. As no such data is available for this compound analogues, an analysis of their ligand and lipophilic efficiencies cannot be performed. General principles suggest that for a lead optimization program, maintaining or improving LE and LLE is crucial for developing a successful drug candidate. nih.govcore.ac.uk

Computational and in Silico Methodologies in 3 Piperidin 2 Yl Benzamide Hydrochloride Research

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Piperidin-2-yl)benzamide hydrochloride, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These simulations can reveal crucial details about the binding mode, including hydrogen bonds, hydrophobic interactions, and electrostatic contributions between the ligand and the active site of a receptor or enzyme. For instance, studies on related benzamide (B126) scaffolds have successfully employed molecular docking to understand their inhibitory mechanisms against various targets. nih.govsemanticscholar.org The process typically involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses, which are then scored based on their energetic favorability. scispace.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic representation of the ligand-protein complex. utupub.fi MD simulations track the movements of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the target protein upon binding. nih.govrsc.org This approach can validate the stability of the binding pose predicted by docking and can reveal allosteric effects or conformational changes that are not apparent from static models. utupub.fi For a molecule like this compound, MD simulations can help to understand how it adapts within the binding pocket and the role of solvent molecules in mediating the interaction.

Below is a hypothetical data table illustrating the kind of results that could be generated from a molecular docking study of this compound against a putative protein target.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme A | -8.5 | ASP-120, TYR-85 | Hydrogen Bond, Pi-Pi Stacking |

| Receptor B | -7.2 | LEU-210, VAL-150 | Hydrophobic Interaction |

| Kinase C | -9.1 | GLU-90, LYS-45 | Salt Bridge, Hydrogen Bond |

Quantum Chemical Calculations for Electronic and Conformational Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic and conformational properties of a molecule. researchgate.netresearchgate.net For this compound, these calculations can provide a detailed understanding of its 3D structure, electron distribution, and reactivity. Conformational analysis using quantum chemical methods can identify the most stable low-energy conformations of the molecule in different environments, which is crucial for understanding its bioactive shape. nih.gov

Furthermore, these calculations can determine a range of electronic properties that are critical for its behavior in biological systems. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap can be an indicator of chemical reactivity and stability. nih.govnih.gov The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visualizes the charge distribution on the molecule's surface, highlighting regions that are prone to electrophilic or nucleophilic attack. This information is invaluable for understanding potential intermolecular interactions.

A summary of hypothetical electronic properties for this compound derived from DFT calculations is presented in the table below.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity and potential for dipole-dipole interactions |

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net For this compound, its chemical structure can be used as a starting point for ligand-based virtual screening, where databases are searched for compounds with similar structural or pharmacophoric features. mdpi.com Alternatively, if a specific protein target has been identified, structure-based virtual screening can be employed, where compounds are docked into the target's binding site to predict their binding affinity. nih.gov These methods allow for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing. chemdiv.com

De novo design, on the other hand, is a computational strategy for generating novel molecular structures with desired properties from scratch. arxiv.org Starting with the 3-(Piperidin-2-yl)benzamide scaffold, de novo design algorithms can explore chemical space by adding, removing, or modifying functional groups to optimize interactions with a target binding site. This approach can lead to the discovery of entirely new chemical entities with improved potency, selectivity, or pharmacokinetic profiles. Scaffold hopping, a related technique, aims to identify isosteric replacements for the core structure while maintaining the key pharmacophoric elements, which can lead to compounds with different intellectual property profiles. niper.gov.in

Application of Machine Learning and Artificial Intelligence for Predictive Modeling

Furthermore, ML models can be developed to predict the biological activity of new compounds. researchgate.netgu.se Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can then be used to predict the activity of untested compounds, guiding the design of more potent analogs of this compound. The application of sophisticated algorithms such as support vector machines, random forests, and deep neural networks continues to enhance the accuracy and predictive power of these models. mdpi.comnih.gov

The table below provides an example of how machine learning predictions for ADMET properties might be presented.

| ADMET Property | Predicted Value/Class | Confidence Score |

| Human Intestinal Absorption | High | 0.92 |

| Blood-Brain Barrier Penetration | Low | 0.85 |

| CYP2D6 Inhibition | Non-inhibitor | 0.78 |

| hERG Inhibition | Low Risk | 0.88 |

| Ames Mutagenicity | Negative | 0.95 |

Advanced Analytical Methodologies for Research on 3 Piperidin 2 Yl Benzamide Hydrochloride

Chromatographic Techniques for Purity, Isolation, and Quantitation in Research Samples

Chromatographic methods are fundamental in the analysis of 3-(Piperidin-2-yl)benzamide hydrochloride, providing robust means for separating the compound from impurities, isolating it from complex matrices, and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are indispensable for the quality control and quantitative analysis of this compound. These techniques are routinely employed to assess purity, identify degradation products, and quantify the compound in various research samples.

High-Performance Liquid Chromatography (HPLC) has long been the standard for pharmaceutical analysis due to its versatility and reliability. monadlabtech.com A typical HPLC method for a benzamide (B126) derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the benzamide group.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. alispharm.comgmpinsiders.com By utilizing columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures, UPLC delivers substantial improvements in resolution, sensitivity, and speed. monadlabtech.comrjptonline.org An analysis that might take 15-20 minutes on an HPLC system can often be completed in under 3 minutes with UPLC, without compromising, and often improving, the quality of the separation. rjptonline.orgsepscience.com This increased throughput is highly advantageous in research settings for screening large numbers of samples. The enhanced sensitivity of UPLC is particularly valuable for detecting trace-level impurities. alispharm.com

| Parameter | Typical HPLC | Typical UPLC | Advantage of UPLC |

|---|---|---|---|

| Column Particle Size | 3–5 µm | < 2 µm | Higher efficiency, better resolution alispharm.com |

| Operating Pressure | 50–350 bar | Up to 1000+ bar | Faster flow rates and analysis times monadlabtech.com |

| Analysis Time | 10–30 min | 1–5 min | Increased sample throughput sepscience.com |

| Resolution | Good | Excellent | Better separation of complex mixtures rjptonline.org |

| Sensitivity | Standard | High | Improved detection of trace analytes alispharm.com |

| Solvent Consumption | Higher | Lower | Reduced operational cost and waste alispharm.com |

Chiral Chromatography for Enantiomeric Separation

The piperidine (B6355638) ring in this compound has a chiral center at the C2 position, meaning the compound exists as a pair of enantiomers (R and S forms). Since enantiomers can exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Chiral chromatography is the definitive method for this purpose.

The most common approach is to use a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely successful for separating a broad range of chiral compounds, including amines. nih.govyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

For basic compounds like piperidine derivatives, mobile phase composition is key. Normal-phase (e.g., heptane/alcohol) or polar organic modes (e.g., acetonitrile/alcohol) are often employed. nih.gov The addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP. researchgate.net In cases where direct separation is challenging, pre-column derivatization with a chiral agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.gov

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Notes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol or Acetonitrile/Methanol | Broadly applicable and highly effective for many chiral amines nih.govyakhak.org |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Acidic aqueous mobile phase (e.g., perchloric acid) | Specifically very efficient for separating primary amines wiley.com |

| Cyclofructan-based | Larihc CF6-P | Acetonitrile/Methanol with additive (e.g., triethylamine) | Demonstrates high success rates for primary amines in polar organic mode nih.gov |

Spectroscopic Characterization (Beyond Basic Identification)

While basic spectroscopic methods confirm identity, advanced applications provide deeper insights into the molecule's structure, behavior, and fate in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzamide ring (typically in the 7-8 ppm range), the amide N-H proton (which may be broad and its position variable), the piperidine N-H proton, and the aliphatic protons on the piperidine ring (typically in the 1-4 ppm range). chemicalbook.com

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the amide (around 165-175 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons of the piperidine ring (20-60 ppm). spectrabase.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for confirming the connectivity of the molecule. COSY identifies proton-proton couplings within the piperidine and aromatic rings, while HMBC reveals long-range couplings between protons and carbons, definitively linking the piperidine ring to the benzamide moiety. redalyc.org

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | ~7.3 – 8.0 |

| Amide Proton (CO-NH) | Variable, often broad | |

| Piperidine Protons (CH, CH₂) | ~1.5 – 3.5 | |

| Piperidine Amine (N-H) | Variable, may exchange | |

| ¹³C | Carbonyl Carbon (C=O) | ~167 – 172 |

| Aromatic Carbons (Ar-C) | ~125 – 135 | |

| Piperidine Carbons (CH, CH₂) | ~25 – 60 |

Mass Spectrometry (MS) for Metabolite and Interaction Studies

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a vital technique for studying how this compound is metabolized and how it might interact with biological molecules. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent drug and its metabolites. rsc.org

In metabolite identification studies, the compound is incubated with systems like liver microsomes or hepatocytes, and the resulting mixture is analyzed by LC-MS/MS. nih.gov Tandem MS (MS/MS) involves selecting the ion of a potential metabolite and fragmenting it to obtain structural information. Common metabolic pathways for piperidine-containing compounds include hydroxylation, oxidation, and cleavage of the piperidine ring. nih.gov The fragmentation pattern of the parent compound serves as a reference. For benzamides, a characteristic fragmentation is the cleavage of the amide bond to produce a stable benzoyl cation. researchgate.netnih.gov

MS is also used to study covalent interactions with proteins. Electrophilic metabolites can sometimes form adducts with proteins, and LC-MS/MS can be used to identify the modified amino acid residues, providing insight into potential mechanisms of action or toxicity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

The most prominent peaks would include:

N-H Stretching: The piperidine (a secondary amine) and the benzamide (a secondary amide) groups both contain N-H bonds. These typically appear as one or more bands in the 3100-3500 cm⁻¹ region. spectroscopyonline.com The secondary amide N-H stretch is often a single peak around 3300 cm⁻¹. blogspot.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. udel.edu

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (Amide I band) would be prominent in the 1630-1680 cm⁻¹ range. spectroscopyonline.com

N-H Bending: The secondary amide also shows a characteristic N-H bending vibration (Amide II band) between 1515-1570 cm⁻¹. spectroscopyonline.com This peak, in combination with the Amide I band, is highly diagnostic for a secondary amide linkage. spectroscopyonline.com

C-N Stretching: The C-N stretching vibration of the amide and the piperidine ring would appear in the fingerprint region, typically between 1250-1335 cm⁻¹. orgchemboulder.com

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide & Amine (N-H) | Stretch | 3100–3500 | Medium |

| Aromatic C-H | Stretch | 3000–3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850–2960 | Medium-Strong |

| Amide C=O (Amide I) | Stretch | 1630–1680 | Strong |

| Amide N-H (Amide II) | Bend | 1515–1570 | Strong |

| Aromatic C=C | Stretch | ~1450–1600 | Medium-Weak |

| Amine/Amide C-N | Stretch | 1250–1335 | Medium |

Bioanalytical Method Development for Preclinical Matrices

The development of robust and validated bioanalytical methods is a critical prerequisite for the quantitative determination of this compound in preclinical matrices such as plasma, serum, and tissue homogenates. These methods are essential for accurately characterizing the pharmacokinetic profile of the compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netasianpubs.org

A typical method development process involves several key stages: sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The primary objective is to develop a reliable and reproducible method for the accurate quantification of the analyte in a complex biological matrix.

Sample Preparation

The initial and one of the most critical steps in bioanalysis is the efficient extraction of the analyte from the biological matrix. The goal is to remove endogenous interferences such as proteins and phospholipids (B1166683) that can suppress the instrument's signal and compromise the integrity of the analytical column. Common extraction techniques for small molecules like this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein precipitation is a straightforward and widely used method that involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. nih.gov LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the matrix components. asianpubs.orgresearchgate.net SPE offers a more selective extraction by using a solid sorbent to retain the analyte while interferences are washed away. The choice of extraction method depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation is typically achieved using a reverse-phase high-performance liquid chromatography (RP-HPLC) system. A C18 column is often employed to separate the analyte from any remaining endogenous components based on their hydrophobicity. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). researchgate.netasianpubs.org A gradient elution is often used to optimize the separation and reduce the analysis time. nih.govresearchgate.net

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode. nih.govasianpubs.org The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. nih.govasianpubs.org

Below are representative tables detailing typical parameters for an LC-MS/MS method for the analysis of this compound in a preclinical plasma matrix.

Table 1: Representative Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Table 2: Representative Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [Value for 3-(Piperidin-2-yl)benzamide] |

| Product Ion (m/z) | [Value for 3-(Piperidin-2-yl)benzamide] |

| Internal Standard | Structurally similar compound |

| IS Precursor Ion (m/z) | [Value for Internal Standard] |

| IS Product Ion (m/z) | [Value for Internal Standard] |

Method Validation

Once the method is developed, it must be validated to ensure its reliability and accuracy for the intended application. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). The validation process assesses several key parameters, including selectivity, linearity, accuracy, precision, recovery, and stability.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

The successful development and validation of a bioanalytical method for this compound in preclinical matrices is a fundamental step that enables the generation of high-quality data for pharmacokinetic and toxicokinetic studies.

Future Directions and Unexplored Avenues in 3 Piperidin 2 Yl Benzamide Hydrochloride Research

Identification of Novel or Underexplored Biological Targets

While the benzamide (B126) scaffold is well-represented in pharmacology, the specific biological profile of 3-(Piperidin-2-yl)benzamide hydrochloride remains an area ripe for exploration. The structural features of the compound, combining a piperidine (B6355638) ring with a benzamide group, suggest potential interactions with a variety of protein families beyond the classical targets. Research into related benzamide derivatives has revealed activities spanning anti-inflammatory, anticancer, and antimicrobial effects, often through the inhibition of specific enzymes. ontosight.ai

Future research should systematically screen this compound against a diverse panel of biological targets. Particular attention could be given to less-explored enzyme families, ion channels, and orphan receptors where the unique stereochemistry and chemical properties of this compound might confer novel selectivity or potency. For instance, certain N-(1,3,4-oxadiazol-2-yl)benzamides have been identified as potent antibacterial agents with unique mechanisms of action, such as inhibiting trans-translation or lipoteichoic acid biosynthesis. nih.gov Investigating similar potential in this compound could open new avenues for antimicrobial research. Furthermore, the broader class of benzamide derivatives has been investigated for activity in treating pain and itching, suggesting that targets within these pathways could be relevant. google.com

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Enzymes | Histone Deacetylases (HDACs), Kinases, Proteases | The benzamide moiety is a known pharmacophore for various enzyme inhibitors. ontosight.ai |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | The piperidine structure is common in molecules targeting ion channels involved in neuronal signaling. |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs, Chemokine receptors | Exploring interactions beyond well-known dopamine (B1211576) and serotonin (B10506) receptors could reveal novel CNS or immunological activities. |

| Bacterial Targets | Ribosome rescue pathways, Cell wall synthesis enzymes | Based on the activity of structurally related benzamides, this compound could possess unexplored antibacterial mechanisms. nih.gov |

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics)

To achieve a comprehensive understanding of the biological effects of this compound, the integration of multi-omics technologies is essential. These approaches provide an unbiased and systems-level view of the molecular changes induced by a compound, moving beyond a single-target hypothesis. mdpi.com

Proteomics: Global proteomic analysis of cells or tissues treated with the compound can identify changes in protein expression and post-translational modifications. This can reveal the molecular pathways modulated by the compound, identify direct and indirect targets, and uncover potential mechanisms of action or off-target effects. For example, proteomics was used to elucidate the multitargeting mechanism of certain N-(1,3,4-oxadiazol-2-yl)benzamides, showing their impact on menaquinone biosynthesis and other essential bacterial proteins. nih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a biological system in response to the compound. This can highlight alterations in metabolic pathways, which may be central to the compound's therapeutic effect or indicative of unforeseen liabilities. In tuberculosis drug discovery, for instance, metabolomics helped identify that the efficacy of certain compounds was linked to glycerol (B35011) metabolism, a pathway not essential for in vivo survival, explaining their failure in animal models. mdpi.com

| Omics Technology | Application in Research | Potential Insights for this compound |

| Proteomics | Quantify changes in global protein expression post-treatment. | Identification of regulated pathways, confirmation of target engagement, discovery of off-target effects. |

| Metabolomics | Profile shifts in endogenous small-molecule metabolites. | Understanding of functional impact on cellular metabolism, identification of biomarkers of response. |

| Transcriptomics | Analyze changes in gene expression (RNA levels). | Elucidation of upstream signaling events and regulatory networks affected by the compound. |

Development of Advanced Research Tools and Probes

To rigorously investigate the molecular interactions of this compound, the development of specialized chemical probes is a critical next step. These tools are derived from the parent compound but are modified to allow for the detection and identification of their biological targets.

The process involves strategically modifying the core structure of this compound to incorporate a reporter tag. This could be:

A biotin (B1667282) tag for affinity purification of binding partners from cell lysates.

A fluorescent dye to visualize the compound's subcellular localization or to be used in target engagement assays.

A photo-affinity label that can be activated by light to form a covalent bond with its target, allowing for robust target identification.

The design of such probes requires careful synthetic planning to ensure that the appended tag does not interfere with the compound's native biological activity. These chemical probes are invaluable for unequivocally identifying protein targets in complex biological systems and validating target engagement in a cellular context. nih.gov

| Probe Type | Modification | Experimental Application |

| Affinity Probe | Attachment of a biotin group. | Target identification via pull-down experiments followed by mass spectrometry. |

| Fluorescent Probe | Conjugation to a fluorophore. | Cellular imaging to determine subcellular localization; in vitro binding assays. |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., diazirine). | Covalent labeling of binding partners in live cells or cell lysates for unambiguous target identification. |

Challenges and Opportunities in Preclinical Translational Research

The transition from promising preclinical findings to clinical application is a major hurdle in drug development, often referred to as the "valley of death". nih.gov For a compound like this compound, navigating this translational gap requires a strategic approach.

Challenges:

Predictive Validity of Animal Models: A primary challenge is ensuring that the animal models used for efficacy testing accurately reflect the human disease state. A lack of proper targets or differences in disease pathophysiology between species can lead to inconclusive or misleading data. nih.gov

Pharmacokinetics and Metabolism: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between preclinical species and humans can significantly impact a drug's efficacy and safety profile.

Biomarker Development: The absence of reliable biomarkers to measure target engagement or therapeutic response can make it difficult to assess a compound's activity in early clinical trials.

Opportunities:

Improved Preclinical Models: Utilizing more sophisticated models, such as genetically engineered animals or patient-derived xenografts, can enhance the translational relevance of preclinical studies. nih.gov

Early Biomarker Integration: Incorporating biomarker strategies early in preclinical development can provide crucial data on target engagement and mechanism of action, which can guide clinical trial design.

Pharmacologically Guided Dosing: Thorough characterization of the pharmacokinetic/pharmacodynamic (PK/PD) relationship in preclinical models can help predict an effective dose range in humans and increase the probability of success in clinical trials.

Successfully translating this compound from a laboratory compound to a potential therapeutic candidate will depend on addressing these challenges through rigorous and thoughtfully designed preclinical studies.

| Translational Challenge | Opportunity for Mitigation |

| Poor correlation between animal models and human disease. | Develop and validate more predictive disease models; utilize human-derived cells and tissues for in vitro testing. nih.gov |

| Unfavorable pharmacokinetic properties in humans. | Conduct early cross-species metabolic profiling; use in silico modeling to predict human PK. |

| Lack of measurable indicators of drug effect. | Identify and validate target engagement and pharmacodynamic biomarkers in preclinical studies. |

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis of piperidine-substituted benzamide derivatives typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and salt formation. For example, a related compound, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, is synthesized via chloropropoxy benzamide intermediates followed by cyclization and acidification steps . Key optimization parameters include:

- Temperature control : Reflux conditions (e.g., 45 minutes at 80–100°C) for cyclization.

- Solvent selection : Isopropanol-water mixtures for recrystallization to enhance purity .

- Catalysts : Use of palladium or nickel catalysts in coupling reactions, though specific conditions for this compound require further optimization.

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the piperidine ring conformation and benzamide substitution pattern (e.g., ¹H/¹³C NMR for proton/carbon assignments) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions) .

- X-ray Diffraction (XRD) : To resolve crystalline structure details, such as unit cell parameters (e.g., a=10.6621 Å, b=10.4945 Å for related benzamide salts) .

- Raman Spectroscopy : To identify functional groups and monitor stability under varying conditions .

Q. What are the primary biological targets and mechanisms of action for piperidine-benzamide derivatives?

Piperidine-benzamide compounds often interact with neurotransmitter receptors or enzymes. For example:

- Opioid receptor antagonism : N-substituted piperidines show potent binding to µ-opioid receptors, modulating pain pathways .

- Histaminergic systems : Some derivatives (e.g., 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride) influence central histaminergic activity, suggesting potential neuropharmacological applications .

- Antimicrobial activity : Structural analogs exhibit activity against bacterial efflux pumps, though specific data for this compound requires further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidine-benzamide analogs?

Discrepancies may arise from variations in assay conditions or structural modifications. Strategies include:

- Dose-response standardization : Compare EC50/IC50 values under consistent protocols (e.g., in vitro receptor binding assays vs. in vivo models) .

- Structural-activity relationship (SAR) analysis : Evaluate how substituents (e.g., methyl groups on the piperidine ring) alter target affinity .

- Meta-analysis : Cross-reference data from PubChem, Reaxys, and peer-reviewed studies to identify trends .

Q. What experimental design considerations are critical for stability studies of this compound?

Stability under storage and physiological conditions is vital for reproducibility:

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for related salts) .

- pH-dependent degradation : Test solubility and integrity in buffers mimicking physiological (pH 7.4) and acidic (pH 1.2) environments .

- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products .

Q. How can computational modeling enhance the development of this compound derivatives?

Computational tools provide predictive insights:

- Docking simulations : Use AutoDock Vina to predict binding modes with targets like G-protein-coupled receptors (GPCRs) .

- ADMET profiling : Predict absorption, distribution, metabolism, excretion, and toxicity using platforms like SwissADME .

- Quantum mechanical calculations : Analyze electron density maps to optimize substituent positions for enhanced activity .

Q. What methodologies are recommended for assessing the ecological impact of this compound in laboratory settings?

Follow OECD guidelines for environmental risk assessment:

- Aquatic toxicity : Perform Daphnia magna or Danio rerio assays to determine LC50 values .

- Biodegradation : Use OECD 301F tests to evaluate microbial degradation rates in water/soil .

- Bioaccumulation potential : Calculate logP values (e.g., ~2.5 for similar compounds) to estimate persistence .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Monitor reaction time, temperature, and reagent purity via HPLC .

- Design of experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent polarity vs. yield) .

- Batch-to-batch consistency : Compare NMR spectra and chiral purity (e.g., >98% enantiomeric excess for pharmacologically active isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.